molecular formula C20H17FN2O2 B11354029 N-(2-fluorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(2-fluorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11354029
M. Wt: 336.4 g/mol
InChI Key: UZHBLPCYPBVNQH-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core. Its distinct structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves several steps. One common method starts with the reaction of 2-fluoroaniline with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is then reacted with 2-pyridylmethylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-[(2-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to exert its effects by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of bacterial and fungal growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-(4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanylmethylbenzamide
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-[(2-Fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxy groups contribute to its stability and reactivity, while the pyridinyl group enhances its potential for biological interactions.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O2/c1-25-17-11-9-15(10-12-17)20(24)23(19-8-4-5-13-22-19)14-16-6-2-3-7-18(16)21/h2-13H,14H2,1H3

InChI Key

UZHBLPCYPBVNQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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